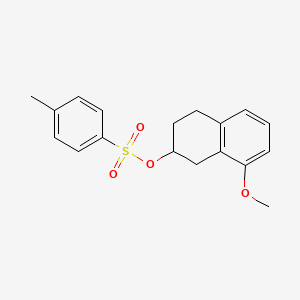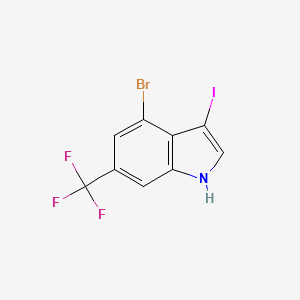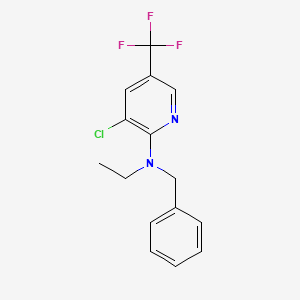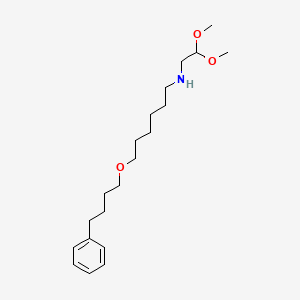![molecular formula C17H12FNO3 B11830915 2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of a cyclopropane ring fused to an indoline moiety, with a fluorophenyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indoline structure.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.
Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction, which can be facilitated by using strong bases or other cyclization agents.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and environmentally friendly solvents and reagents to ensure sustainability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Cyclization: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid: A simpler compound with a cyclopropane ring and a carboxylic acid group.
2-(4-Fluorophenyl)cyclopropanecarboxylic acid: Similar structure but lacks the indoline moiety.
Indoline derivatives: Compounds with similar indoline structures but different substituents.
Uniqueness
2-(4-Fluorophenyl)-2’-oxospiro[cyclopropane-1,3’-indoline]-5’-carboxylic acid is unique due to its spirocyclic structure, which combines a cyclopropane ring with an indoline moiety. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H12FNO3 |
|---|---|
Peso molecular |
297.28 g/mol |
Nombre IUPAC |
2'-(4-fluorophenyl)-2-oxospiro[1H-indole-3,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C17H12FNO3/c18-11-4-1-9(2-5-11)13-8-17(13)12-7-10(15(20)21)3-6-14(12)19-16(17)22/h1-7,13H,8H2,(H,19,22)(H,20,21) |
Clave InChI |
BURNPSJAHSFLIM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C3=C(C=CC(=C3)C(=O)O)NC2=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)




![L-Valine, N-[(4-bromophenyl)methyl]-, methyl ester](/img/structure/B11830880.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)

